2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol
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Overview
Description
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, characterized by the presence of four methyl groups and a hydroxyl group on the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol typically involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate triacetone amine is then reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other substituted derivatives .
Scientific Research Applications
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol involves its interaction with molecular targets and pathways. It acts as a hindered base, which allows it to participate in various chemical reactions by stabilizing reactive intermediates. The compound’s hydroxyl group can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used to prepare metallo-amide bases.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its use in the preparation of silylketene acetals.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the study of chemoselective deoxidization of graphene oxide.
Uniqueness
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is unique due to its specific structural features, such as the presence of a propyl group and a hydroxyl group on the piperidine ring. These features contribute to its distinct reactivity and applications in various fields.
Properties
CAS No. |
114629-74-2 |
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Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-propylpiperidin-4-ol |
InChI |
InChI=1S/C12H25NO/c1-6-7-13-11(2,3)8-10(14)9-12(13,4)5/h10,14H,6-9H2,1-5H3 |
InChI Key |
OGTRVPXWOCZRGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(CC(CC1(C)C)O)(C)C |
Origin of Product |
United States |
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